11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
CAS No.: 1977-07-7
Cat. No.: VC0006718
Molecular Formula: C18H20N4
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1977-07-7 | 
|---|---|
| Molecular Formula | C18H20N4 | 
| Molecular Weight | 292.4 g/mol | 
| IUPAC Name | 6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | 
| Standard InChI | InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 | 
| Standard InChI Key | VQHITFFJBFOMBG-UHFFFAOYSA-N | 
| SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | 
| Canonical SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | 
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 6-(4-methylpiperazin-1-yl)-11H-benzo[b] benzodiazepine, reflecting its dibenzodiazepine core and piperazine substitution . Its molecular formula, C₁₈H₂₀N₄, corresponds to a molecular weight of 292.4 g/mol . The absence of a chlorine atom distinguishes it from clozapine, earning it the synonym Deschloroclozapine. Additional synonyms include Dopamine serotonin antagonist-1 and DCZ, among 30+ registry names cataloged in PubChem .
Table 1: Key Identifiers of 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
| Property | Value | Source | 
|---|---|---|
| CAS Registry Number | 1977-07-7 | |
| Molecular Formula | C₁₈H₂₀N₄ | |
| Molecular Weight | 292.4 g/mol | |
| SMILES Notation | CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
| InChIKey | VQHITFFJBFOMBG-UHFFFAOYSA-N | 
Structural Features
The molecule comprises a dibenzo[b,e] diazepine system—a fusion of two benzene rings with a seven-membered diazepine ring—and a 4-methylpiperazinyl group at position 11. The diazepine ring’s nitrogen atoms at positions 1 and 4 contribute to its basicity, while the piperazine moiety enhances solubility and receptor affinity . X-ray crystallography and computational models reveal a planar tricyclic core with the piperazine group adopting a chair conformation, optimizing steric interactions .
Synthesis and Chemical Properties
Synthetic Pathways
While detailed synthetic protocols are scarce in public databases, the compound is likely synthesized via nucleophilic substitution or Ullmann-type coupling. A plausible route involves:
- 
Formation of the dibenzodiazepine core through cyclization of o-phenylenediamine derivatives.
 - 
Introduction of the 4-methylpiperazinyl group via alkylation or amination at position 11 .
Modifications to reaction conditions (e.g., catalysts, solvents) would adjust yield and purity, though specific optimization data remain unpublished. 
Physicochemical Properties
- 
Solubility: Limited aqueous solubility due to hydrophobic aromatic rings; soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
 - 
Stability: Susceptible to photodegradation; storage recommendations include light-sensitive containers and inert atmospheres .
 - 
pKa: Predicted to be ~7.5 (piperazine nitrogen), enabling protonation at physiological pH .
 
Pharmacological Profile and Mechanism of Action
Receptor Interactions
Deschloroclozapine acts as a high-affinity agonist at engineered muscarinic receptors hM3Dq and hM4Di, enabling precise neuronal modulation in chemogenetics . Unlike clozapine, it exhibits minimal affinity for dopamine D₂ or serotonin 5-HT₂A receptors, reducing off-target effects .
Table 2: Pharmacological Targets of Deschloroclozapine
| Target | Affinity (Ki) | Functional Role | Source | 
|---|---|---|---|
| hM3Dq (Muscarinic) | <10 nM | Neuronal activation | |
| hM4Di (Muscarinic) | <10 nM | Neuronal inhibition | |
| Dopamine D₂ | >1 μM | Negligible interaction | 
Applications in Neuroscience
The compound’s selectivity for engineered receptors has made it a cornerstone in Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology. Administered systemically, it activates hM3Dq to stimulate neuronal activity or hM4Di to suppress it, enabling non-invasive manipulation of neural circuits in vivo .
Future Directions and Research Gaps
Unresolved Questions
- 
Metabolic pathways: Hepatic cytochrome P450 interactions remain uncharacterized.
 - 
Long-term stability: Degradation products and their biological effects are unknown.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume